Catramilast

Description

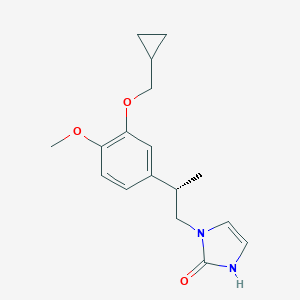

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S)-2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBYRQONKZKIIY-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171460 | |

| Record name | Catramilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183659-72-5 | |

| Record name | Catramilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183659725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catramilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CATRAMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ4XA556B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacodynamics of Catramilast

Elucidation of Catramilast's Primary Molecular Targets

The primary molecular targets of a drug are the specific molecules, such as enzymes or receptors, with which the drug interacts to produce its effect. epo.org For this compound, these targets are central to the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.

This compound is identified as a phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4 isoenzyme. ncats.iosigmaaldrich.com Phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular second messengers, namely cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govepo.org The PDE4 family is primarily responsible for hydrolyzing cAMP and is highly expressed in inflammatory and immune cells. nih.gov By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. nih.gov This elevation of intracellular cAMP is a critical first step in the drug's mechanism of action. nih.gov

While the precise half-maximal inhibitory concentration (IC50) for this compound is not consistently reported in publicly available literature, its classification as a PDE4 inhibitor places it within a class of compounds with well-characterized potencies. For context, other notable PDE4 inhibitors have demonstrated a wide range of IC50 values.

Interactive Table: Comparative IC50 Values of Select PDE4 Inhibitors

| Compound | Target | IC50 (nM) |

|---|---|---|

| Roflumilast | PDE4 | 0.8 |

| Cilomilast | PDE4 | 120 |

| Apremilast | PDE4 | 74 |

| Piclamilast | PDE4 | 1 |

This table presents IC50 values for various PDE4 inhibitors to provide context for the therapeutic class. Data sourced from multiple biochemical studies. epo.orggoogleapis.comgoogleapis.comgoogleapis.comnih.gov

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that play significant roles in modulating inflammation. googleapis.comnih.gov Adenosine receptor antagonists block the binding of adenosine, thereby preventing the physiological responses mediated by these receptors. google.com While some patent literature lists this compound within broad classes of compounds that include phosphodiesterase inhibitors or adenosine receptor antagonists, there is a lack of specific scientific data, such as binding affinity (Ki) values, to definitively characterize this compound as a direct and potent adenosine receptor antagonist. nih.gov

The characterization of a compound as an adenosine receptor antagonist typically relies on radioligand binding assays that determine its Ki value for each receptor subtype. For example, the compound DPCPX is a well-known selective A1 adenosine receptor antagonist. mdpi.com

Interactive Table: Binding Affinities (Ki) of Select Adenosine Receptor Antagonists

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| DPCPX | Human A1 | 3.9 |

| DPCPX | Human A2A | 130 |

| KW-3902 | Rat A1 | 0.19 |

This table shows examples of binding affinities for established adenosine receptor antagonists to illustrate how such compounds are characterized. Data sourced from various pharmacological studies. mdpi.comuoa.gr

Downstream Intracellular Signaling Cascades Modulated by this compound

The inhibition of PDE4 by this compound initiates a series of downstream events, beginning with the modulation of the cAMP pathway.

Cyclic AMP is a ubiquitous second messenger that regulates a multitude of physiological processes, including inflammation. Its intracellular concentration is tightly controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases. nih.gov By inhibiting PDE4, this compound effectively shifts this balance toward accumulation, leading to elevated intracellular cAMP levels. nih.gov This increase in cAMP is the central point from which the subsequent signaling effects of the compound diverge. nih.gov

One of the primary effectors of cAMP is cAMP-dependent protein kinase, or Protein Kinase A (PKA). PKA exists as an inactive complex consisting of two regulatory subunits and two catalytic subunits. googleapis.com When intracellular cAMP levels rise, cAMP molecules bind to the regulatory subunits of PKA. This binding induces a conformational change that causes the release of the active catalytic subunits. googleapis.com These freed catalytic subunits are then able to phosphorylate a variety of substrate proteins on specific serine and threonine residues, thereby propagating the signal downstream. nih.gov

The activation of the cAMP/PKA signaling pathway has profound effects on the inflammatory response, largely by altering the expression of inflammatory genes. Activated PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). This phosphorylation can lead to a decrease in the synthesis of pro-inflammatory mediators. Specifically, PDE4 inhibition has been shown to suppress the production of key inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the synthesis of leukotrienes, which are lipid mediators of inflammation. ncats.io By inhibiting the synthesis of these molecules, the cAMP/PKA pathway activation by this compound exerts its anti-inflammatory effects. nih.gov

Impact on CREB Activation

This compound is an inhibitor of the enzyme phosphodiesterase-4 (PDE4). The pharmacodynamic effects of this compound are rooted in its ability to modulate intracellular signaling pathways that are dependent on cyclic adenosine monophosphate (cAMP). The inhibition of PDE4, an enzyme responsible for the degradation of cAMP, leads to an increase in the intracellular concentration of this second messenger. nih.govnih.gov

The elevation of intracellular cAMP levels activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. nih.govnih.gov Activated PKA translocates to the cell nucleus where it phosphorylates the cAMP response element-binding protein (CREB) at a specific serine residue (Ser133). nih.govciteab.com This phosphorylation event is a critical step for the activation of CREB. nih.gov Once activated, phosphorylated CREB binds to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of various genes. nih.govciteab.com This binding initiates the recruitment of co-activator proteins, such as CREB-binding protein (CBP), which in turn modulates the transcription of target genes. nih.gov

The CREB-mediated gene transcription plays a significant role in regulating inflammatory responses. nih.gov By increasing the activation of CREB, PDE4 inhibitors like this compound can influence the expression of numerous genes, including those that code for anti-inflammatory cytokines. nih.gov This mechanism is considered central to the anti-inflammatory effects of the PDE4 inhibitor class. nih.govnih.gov

Receptor Binding Kinetics and Affinity Profiling of this compound

The interaction between a drug and its molecular target is characterized by its binding kinetics and affinity. Binding kinetics includes the association rate (k_on), which describes the speed of the drug-receptor complex formation, and the dissociation rate (k_off), which describes the rate at which the complex breaks apart. wikipedia.orguni.lu The binding affinity (often expressed as the equilibrium dissociation constant, K_d) is a measure of the strength of this interaction and is determined by the ratio of the off-rate to the on-rate (k_off/k_on). wikipedia.orguni.lu A lower K_d value signifies a higher binding affinity.

These parameters are crucial for understanding a drug's potency and duration of action. They are typically determined using experimental techniques such as surface plasmon resonance (SPR) or radioligand binding assays. fishersci.calabsolu.ca

However, based on a comprehensive review of publicly available scientific literature, specific data on the receptor binding kinetics (k_on, k_off) and affinity profiling (K_d) for this compound are not available. Therefore, a detailed quantitative description of its binding characteristics cannot be provided at this time.

Comparative Pharmacological Profiling of this compound with Related Analogues

This compound belongs to the class of selective phosphodiesterase-4 (PDE4) inhibitors. Its related analogues are other compounds that share this mechanism of action. labsolu.caguidetomalariapharmacology.org Prominent examples of such analogues include Roflumilast, Cilomilast, Rolipram, and Apremilast. nih.govnih.govnih.govnih.gov The primary pharmacological profile of these compounds is defined by their ability to inhibit the PDE4 enzyme, leading to increased intracellular cAMP levels and subsequent anti-inflammatory effects through the PKA-CREB signaling pathway. nih.govnih.gov

While these compounds share a common therapeutic target, they can differ in their selectivity for the four PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). These differences in subtype selectivity can influence their efficacy and side-effect profiles. nih.gov For instance, Cilomilast exhibits a higher selectivity for the PDE4D subtype compared to other subtypes. nih.gov This particular selectivity has been suggested to contribute to a less favorable tolerability profile, including a higher incidence of gastrointestinal side effects, when compared to agents like Roflumilast. nih.gov

Roflumilast and its active metabolite, Roflumilast N-oxide, are potent inhibitors of most PDE4 splice variants, showing only slightly lower potency for PDE4C. nih.gov Apremilast is also a selective PDE4 inhibitor, but it is not selective among the different PDE4 isoforms. guidetoimmunopharmacology.org Rolipram was one of the first well-characterized, selective PDE4 inhibitors used extensively in research to investigate the role of this enzyme in various disease models. guidetomalariapharmacology.org

A direct, quantitative comparison of the pharmacological profiles, including IC50 values and subtype selectivity for this compound against these specific analogues, is not available in the reviewed literature.

Preclinical Research Methodologies and Biological Responses of Catramilast

In Vitro Experimental Systems for Catramilast Investigation

In vitro studies are the foundational phase of preclinical research, utilizing cellular and molecular systems in a controlled laboratory environment to determine a compound's biological activity and mechanism.

Cell-based assays are essential tools in drug discovery for evaluating a compound's effect in a biological context that mimics a physiological state more closely than biochemical assays. oncotarget.com These assays can be designed to measure a wide range of cellular responses, including changes in second messenger levels, protein expression, cell proliferation, and cytokine release. pharmaron.comnih.gov

For a PDE4 inhibitor like this compound, cell-based assays are developed to confirm its functional consequences in relevant cell types. pharmaron.com Key applications include:

Measuring cAMP Levels: Assays using inflammatory cells (e.g., peripheral blood mononuclear cells, neutrophils, or monocytes) are used to demonstrate that the compound can effectively increase intracellular cAMP levels. openrespiratorymedicinejournal.com

Anti-inflammatory Activity: A primary application is to measure the inhibition of inflammatory mediators. For instance, assays can quantify the reduction of tumor necrosis factor-alpha (TNF-α) released from lipopolysaccharide (LPS)-stimulated monocytes. nih.gov

Phenotypic Screening: High-content screening (HCS) can be employed to observe various cellular changes simultaneously, providing a broader understanding of the compound's effects on cell morphology, proliferation, and other functions. pharmaron.comnih.gov

While this compound is listed as a PDE4 inhibitor, specific data from its application in such cell-based assays are not extensively detailed in publicly available scientific literature. google.comiiab.me

Enzyme activity assays are biochemical tests designed to measure a compound's direct inhibitory effect on its target enzyme. tandfonline.com A crucial parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. researchgate.net A lower IC50 value indicates greater potency.

For this compound, these assays would involve incubating the PDE4 enzyme with its substrate (cAMP) and varying concentrations of the compound to determine its potency. The PDE4 family has four subtypes (PDE4A, 4B, 4C, 4D), and assays are often run to determine the inhibitor's selectivity for each subtype. openrespiratorymedicinejournal.comnih.gov While specific IC50 values for this compound are not published in the reviewed literature, the table below shows representative IC50 values for other well-known PDE4 inhibitors, illustrating the typical potency of compounds in this class.

| Compound | Target | IC50 (nM) | Source |

|---|---|---|---|

| Roflumilast | PDE4 | 0.8 | researchgate.net |

| Cilomilast | PDE4D | 120 | openrespiratorymedicinejournal.com |

| Apremilast | PDE4 | 74 | nih.gov |

| GRC-3886 (Oglemiast) | PDE4 | 1.4 | tandfonline.com |

| Revamilast | PDE4 | 2.7 | googleapis.com |

Receptor binding assays are used to determine if and how strongly a compound binds to a specific receptor. nih.gov These assays typically use a radiolabeled ligand that is known to bind to the receptor and measure how the test compound competes with this binding. nih.gov

For a compound like this compound, which is an enzyme inhibitor, direct receptor binding assays are not the primary method for characterizing its main mechanism of action. However, such assays are crucial for assessing selectivity and potential off-target effects. A panel of receptor binding assays would be used to ensure that this compound does not significantly interact with other unintended receptors, which could lead to unwanted side effects. No specific receptor binding profile for this compound has been published in the available literature.

Molecular interaction studies aim to elucidate how a drug physically interacts with its target protein on a molecular level. Techniques like X-ray crystallography or computational modeling can reveal the specific binding site and the key amino acid residues involved in the interaction. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Patents list this compound in the context of modifying the activity of gene products, including PDE4D. epo.orggoogle.com These documents suggest a direct interaction between the compound and the protein. However, detailed experimental studies characterizing the specific molecular interactions between this compound and the PDE4 enzyme are not described in the reviewed scientific literature.

In Vivo Animal Models for this compound Efficacy and Mechanism Studies

In vivo studies involve the use of living animal models to evaluate a drug candidate's efficacy in a complex biological system that reflects a particular human disease. nih.gov These studies are critical for understanding how the compound behaves in a whole organism.

For a PDE4 inhibitor like this compound, which has potential anti-inflammatory effects, several well-established animal models of inflammatory diseases are typically used. nih.gov The choice of model depends on the intended therapeutic application.

Models of Pulmonary Inflammation: To investigate potential treatments for conditions like asthma or Chronic Obstructive Pulmonary Disease (COPD), researchers use models such as LPS-induced pulmonary inflammation in rats or mice. In these models, administration of an inflammatory agent like LPS triggers an influx of inflammatory cells (e.g., neutrophils) into the lungs, and an effective PDE4 inhibitor would be expected to reduce this response. tandfonline.comopenrespiratorymedicinejournal.com

Models of Arthritis: In preclinical studies for rheumatoid arthritis, collagen-induced arthritis in mice is a common model. The efficacy of a test compound is measured by its ability to reduce the severity of arthritis, joint inflammation, and destruction. nih.gov

Models of Dermatological Inflammation: For conditions like psoriasis or atopic dermatitis, animal models that replicate the skin inflammation characteristic of these diseases are used. Apremilast, for example, was shown to reduce epidermal thickness in preclinical models of psoriasis. nih.gov

Models for Side Effect Profiling: A significant challenge with PDE4 inhibitors is dose-limiting side effects like nausea and emesis. tandfonline.com Since rodents lack an emetic reflex, the ferret is a commonly used animal model to study these potential adverse effects. syncrosome.com

While this compound has been identified as a potential therapeutic agent for pain and inflammation, specific efficacy and mechanism studies in these established animal models have not been detailed in the public scientific record. google.comepo.org

Assessment of Biological Effects in Systemic Contexts

The systemic biological effects of a compound like this compound are typically assessed in preclinical animal models designed to mimic human inflammatory diseases. nih.govmdpi.com The primary goal is to determine if the compound can modulate the inflammatory response throughout the body, not just at a local site. physio-pedia.com

Animal Models of Systemic Inflammation: To evaluate systemic anti-inflammatory activity, researchers often use models where inflammation is induced systemically. A common method is the administration of bacterial lipopolysaccharide (LPS), which triggers a body-wide inflammatory cascade. meliordiscovery.com In such models, the effectiveness of a treatment is measured by its ability to reduce the levels of circulating pro-inflammatory mediators. meliordiscovery.com

Key Biological Responses Measured: The assessment of systemic effects involves measuring a panel of biological markers and physiological changes. These include:

Cytokine Profiling: Blood samples are collected to measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgmdpi.com A reduction in these cytokines following treatment with the compound would indicate a systemic anti-inflammatory effect. frontiersin.org Conversely, an increase in anti-inflammatory cytokines like Interleukin-10 (IL-10) could also signify a beneficial response. frontiersin.org

Immune Cell Activity: The activity of various immune cells, such as neutrophils and macrophages, is analyzed. PDE4 is a key enzyme in these cells, and its inhibition is expected to suppress their pro-inflammatory functions, including chemotaxis and the release of inflammatory mediators. nih.govmdpi.com

Physiological Parameters: General health indicators in the animal models, such as changes in body temperature or weight, are monitored as markers of the systemic inflammatory state. meliordiscovery.com

Pharmacodynamic Biomarker Evaluation in Animal Models

Pharmacodynamic (PD) biomarkers are essential tools in preclinical research to demonstrate that a drug is engaging its target and eliciting the desired biological response. nih.govfda.gov For a PDE4 inhibitor like this compound, PD biomarker studies would focus on markers of inflammation and the PDE4 signaling pathway.

Identifying and Validating Biomarkers: The process begins with identifying potential biomarkers in vitro and then validating them in animal models of disease. infinixbio.com For PDE4 inhibitors, relevant biomarkers are often downstream effectors of the cyclic AMP (cAMP) pathway, which is directly regulated by PDE4. nih.gov

Common Pharmacodynamic Biomarkers for PDE4 Inhibitors:

Inflammatory Cytokines and Chemokines: As with the assessment of systemic effects, cytokines like TNF-α and interleukins (e.g., IL-1β, IL-6, IL-8) serve as crucial PD biomarkers. frontiersin.orgfrontiersin.org For instance, a study on the PDE4 inhibitor tanimilast (B606644) identified lower serum IL-8 levels as a biomarker associated with a greater clinical response. nih.gov This suggests that baseline IL-8 levels and their reduction upon treatment could be key PD markers for this class of drugs.

Cellular Markers: The infiltration of inflammatory cells, such as neutrophils and eosinophils, into tissues is a hallmark of many inflammatory diseases. mdpi.com The reduction of these cells in tissue biopsies from treated animals serves as a strong PD biomarker.

Gene Expression Signatures: Analysis of gene expression in blood or tissue can reveal a "PDE4 signature," indicating the activation state of the PDE4 pathway. A study on tanimilast developed a PDE4 gene expression signature that could classify patient subgroups based on their PDE4 signaling activity. nih.gov

These biomarkers are not only used to confirm the drug's mechanism of action but also to guide the design of clinical trials. infinixbio.comnih.gov

Advanced Preclinical Research Technologies Applied to this compound Studies

Modern drug development leverages sophisticated technologies to gain deeper insights into a compound's effects. While specific applications of these technologies to this compound are not detailed in available literature, the following sections describe how they are generally employed in preclinical research for similar compounds.

Imaging Modalities in Animal Models

Non-invasive in vivo imaging allows for the longitudinal study of disease progression and therapeutic response in the same animal, reducing the number of animals needed and providing more robust data. spectralinvivo.comunige.ch

Commonly Used Imaging Techniques:

Bioluminescence and Fluorescence Imaging: These optical imaging techniques are used to track inflammatory processes in real-time. epistem.co.uk For example, researchers can engineer cells to express a light-emitting enzyme (like luciferase) under the control of an inflammation-responsive gene promoter. An effective anti-inflammatory drug would reduce the light signal. These methods are highly sensitive and suitable for tracking inflammation and the biodistribution of labeled cells. epistem.co.uk

Positron Emission Tomography (PET): PET imaging can be used to measure metabolic activity or target engagement. For instance, a radiolabeled tracer that binds to inflammatory cells could be used to quantify the reduction in inflammation in response to treatment. nih.gov

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images and can be used to assess tissue swelling (edema) and damage resulting from inflammation. frontiersin.org

High-Frequency Ultrasound: This modality can be used to visualize and quantify inflammation, particularly in models of arthritis or skin inflammation, by measuring tissue thickness and blood flow. frontiersin.org

These advanced imaging modalities provide dynamic and quantitative data on the efficacy of a compound in living animal models. nih.gov

Omics Approaches (e.g., transcriptomics, proteomics) in Response to this compound

"Omics" technologies provide a global view of the molecular changes occurring in response to a drug, offering deep insights into its mechanism of action and potential biomarkers. mdpi.comnih.gov

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell or tissue (the transcriptome) at a given time. mdpi.com By comparing the transcriptomes of treated versus untreated animals, researchers can identify entire pathways that are modulated by the drug. For an anti-inflammatory compound, this would likely include the downregulation of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov This technique can also help identify novel targets and off-target effects.

Proteomics: Proteomics is the large-scale study of proteins. mdpi.com Using techniques like mass spectrometry, researchers can identify and quantify thousands of proteins in a biological sample. nih.gov In the context of an anti-inflammatory drug, proteomics can reveal changes in the levels of inflammatory mediator proteins, structural proteins, and enzymes in response to treatment. embopress.org This provides a direct look at the functional molecules of the cell and can complement transcriptomic data. nih.gov

The integration of these omics approaches (multi-omics) provides a comprehensive, system-level understanding of a drug's effects, facilitating the discovery of more precise biomarkers and the development of more effective therapies. nih.gov

Synthetic Strategies and Chemical Biology Aspects of Catramilast

Development of Synthetic Routes for Catramilast and its Precursors

Key Stages of Synthesis:

N-Alkylation of the Indole (B1671886) Ring: The synthesis often begins with a protected indole precursor, such as 5-methoxyindole. This starting material undergoes N-alkylation on the indole nitrogen with 4-fluorobenzyl bromide. This reaction attaches the fluorobenzyl group to the 1-position of the indole ring, yielding 1-(4-fluorobenzyl)-5-methoxy-1H-indole. portico.org

Demethylation to Expose the Hydroxyl Group: The methoxy (B1213986) group at the 5-position serves as a protecting group for the phenol. This group is subsequently removed (demethylated) to yield the key intermediate, 1-(4-fluorobenzyl)-5-hydroxy-1H-indole.

Introduction of the Glyoxylic Amide Moiety: The indole core is then functionalized at the 3-position. This is typically achieved by reacting the 1-(4-fluorobenzyl)-5-hydroxy-1H-indole with oxalyl chloride. This reaction forms a highly reactive indol-3-ylglyoxylyl chloride intermediate.

Amide Bond Formation: In the final step, the glyoxylyl chloride intermediate is coupled with 3,5-dichloro-4-aminopyridine. nih.govfishersci.sefishersci.ca This amidation reaction forms the terminal amide bond, completing the synthesis of this compound. portico.org

The synthetic pathway relies on a sequence of well-established organic reactions to build the complex molecule from simpler, commercially available precursors.

| Precursor / Intermediate | Role in Synthesis |

| 5-Methoxyindole | Indole core starting material |

| 4-Fluorobenzyl bromide | Source of the N-benzyl substituent |

| 1-(4-Fluorobenzyl)-5-hydroxy-1H-indole | Key functionalized indole intermediate |

| Oxalyl chloride | Reagent to introduce the glyoxylic acid chloride moiety |

| 3,5-Dichloro-4-aminopyridine | The terminal amine component for the final amide coupling |

Chemical Modifications and Derivatization Approaches for this compound

Chemical modification of a lead compound like this compound is a common strategy to improve its physicochemical properties or to alter its pharmacokinetic profile. mimplus.irmysciencework.com One significant derivatization approach involves the creation of carrier-linked prodrugs. googleapis.com

Prodrugs are inactive or less active molecules that are converted into the active drug within the body. googleapis.com For this compound, its structure contains a phenolic hydroxyl group at the 5-position of the indole ring, which is a suitable attachment point for a promoiety. nih.gov Patent literature discloses the general concept of linking biologically active entities that contain aliphatic or phenolic hydroxyl groups to carrier moieties, such as polyethylene (B3416737) glycol (PEG), via temporary linkers. googleapis.comuni.lu

A common strategy involves using a dipeptide linker that forms a temporary bond, often an ester linkage, with the drug's hydroxyl group. googleapis.com This creates a carrier-linked prodrug where the release of the active drug is controlled, potentially through enzymatic cleavage of the linker. googleapis.com This modification can extend the drug's half-life and reduce the frequency of administration. googleapis.com The goal of such derivatization is to create a molecule with a more favorable release profile without generating reactive or toxic intermediates. uni.lu

Isotopic Labeling Methodologies for this compound Research

Isotopic labeling is a technique used to track a molecule's path through a biological system or to aid in its analysis. wikipedia.org This is achieved by replacing one or more atoms in the compound with their heavy isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), carbon-¹²C with carbon-¹³C, or nitrogen-¹⁴N with nitrogen-¹⁵N.

For this compound, specific isotopic labeling strategies can be employed:

Deuterium Enrichment: Patent literature describes the potential for creating deuterated compositions of phosphodiesterase inhibitors, a class to which this compound belongs. In this approach, specific hydrogen atoms on the this compound molecule are replaced with deuterium. This substitution can subtly alter the drug's metabolic rate, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to improved pharmacokinetic properties.

Stable Isotope Labeling for Mechanistic Studies: For research purposes, stable isotopes like ¹³C and ¹⁵N can be incorporated during the synthesis of this compound precursors. mimplus.ir For example, using ¹³C-labeled 4-fluorobenzyl bromide or ¹⁵N-labeled 3,5-dichloro-4-aminopyridine would result in a final this compound molecule labeled at a specific position. These labeled compounds are invaluable tools for metabolic studies, quantitative mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to understand the drug's interactions and fate in biological systems. wikipedia.orgmimplus.ir

Scalable Synthesis and Process Optimization for Research Compound Production

The transition from a small-scale laboratory synthesis to the larger-scale production of a research compound like this compound requires significant process optimization. tistatic.com The goal is to develop a safe, efficient, and reproducible process that consistently produces the compound at the desired purity and scale.

Key considerations for the scalable synthesis of this compound include:

Reagent and Solvent Selection: For large-scale production, the choice of reagents and solvents is critical. The use of expensive or hazardous materials, such as certain heavy metal catalysts or chlorinated solvents, would be minimized or replaced with safer, more cost-effective alternatives where possible.

Purification Methods: Laboratory-scale purification often relies on techniques like column chromatography, which are not easily scalable. Process optimization focuses on developing robust crystallization methods for purifying intermediates and the final product. Crystallization is generally more efficient, less expensive, and more environmentally friendly for large quantities.

Process Control and Safety: Implementing a scalable process involves careful monitoring of reaction parameters to ensure consistency between batches. Hazard analysis is performed to identify and mitigate potential safety risks associated with handling large quantities of chemicals and exothermic reactions.

Ultimately, a successful scale-up campaign results in a well-documented and reliable manufacturing process capable of supplying the high-purity this compound needed for advanced research. tistatic.com

Structure Activity Relationship Sar and Analog Development for Catramilast

Identification of Key Structural Moieties for Target Interaction

The interaction of Catramilast with the PDE4 enzyme is dictated by specific structural components, or moieties, that fit into the active site of the enzyme, a region responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). The active site of PDE4 is characterized by three main pockets: a phosphate-binding pocket and two other pockets that accommodate small molecule inhibitors, often referred to as Q1 and Q2.

Key structural features that are generally recognized as important for the activity of PDE4 inhibitors, and are therefore relevant to this compound, include:

A core scaffold: This is the central part of the molecule that provides the basic framework for orienting the other functional groups. For many potent PDE4 inhibitors, this is a planar heterocyclic system.

A catechol-ether or related moiety: This group, often a dimethoxyphenyl or a cyclopentyloxy-methoxy-phenyl group, is crucial for anchoring the inhibitor in the active site. The two ether groups typically occupy the hydrophobic Q1 and Q2 pockets.

Hydrogen-bonding groups: A key interaction for many PDE4 inhibitors is the formation of a hydrogen bond with a conserved glutamine residue in the active site. This interaction mimics the binding of the natural substrate, cAMP.

The precise arrangement and chemical nature of these moieties determine the potency and selectivity of the inhibitor. For instance, the nature of the alkyl groups in the ether moieties can significantly influence the affinity for the Q1 and Q2 pockets.

Design and Synthesis of this compound Analogues for Enhanced Specificity

The design and synthesis of analogs of a lead compound like this compound aim to improve its therapeutic properties. A primary goal is to enhance its specificity for PDE4 over other phosphodiesterase isoforms, thereby reducing the potential for off-target side effects. Another key objective is to achieve selectivity for specific PDE4 subtypes (A, B, C, or D), as these subtypes are differentially expressed in various tissues and are associated with different physiological and pathological processes.

The process of analog design typically involves:

Systematic modification of key moieties: This involves making small, deliberate changes to the structure of this compound. For example, the alkyl groups of the catechol-ether moiety can be varied in size and shape to probe the limits of the Q1 and Q2 pockets.

Introduction of new functional groups: Adding or modifying functional groups can introduce new interactions with the enzyme, potentially increasing potency or altering selectivity. For instance, adding a fluorine atom can sometimes enhance binding affinity through favorable electrostatic interactions.

Conformational restriction: Modifying the scaffold to make it more rigid can lock the molecule into its bioactive conformation, the specific shape it adopts when bound to the enzyme. This can lead to a significant increase in potency.

The synthesis of these analogs often involves multi-step organic chemistry procedures. Common reactions used in the synthesis of PDE4 inhibitors include nucleophilic substitution to introduce the ether groups, and various coupling reactions, such as the Suzuki coupling, to build the core scaffold. The synthesized analogs are then tested in biological assays to determine their PDE4 inhibitory activity and selectivity.

Computational Approaches in SAR Elucidation for this compound

Computational chemistry and molecular modeling play a vital role in modern drug discovery and are instrumental in elucidating the SAR of compounds like this compound. These in-silico techniques provide valuable insights into how a molecule interacts with its target at the atomic level, which can guide the design of new, more effective analogs.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. For this compound and its analogs, docking studies can be used to visualize their binding mode in the PDE4 active site, helping to explain why certain structural modifications lead to increased or decreased activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of this compound analogs with known activities, a QSAR model can be developed to predict the activity of new, untested analogs. This allows for the prioritization of synthetic efforts towards the most promising compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. This can reveal important information about the stability of the binding interaction and the role of conformational changes in the protein and the ligand.

These computational methods, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Exploration of Scaffold Diversity in this compound-Related Compounds

While the catechol-ether scaffold is common among many potent PDE4 inhibitors, the exploration of alternative scaffolds is an important strategy for discovering new drugs with novel properties. Scaffold hopping, the process of replacing the central core of a molecule with a structurally different one while retaining the key interacting moieties, can lead to compounds with improved drug-like properties, such as better solubility or oral bioavailability.

For compounds related to this compound, a variety of scaffolds have been investigated for PDE4 inhibition. These include, but are not limited to:

Quinoline-based scaffolds: These have been shown to produce highly potent and selective PDE4 inhibitors.

Pyridazinone derivatives: This class of compounds has also demonstrated significant PDE4 inhibitory activity.

Quinazolinedione and pyrimidinedione scaffolds: These heterocyclic systems have been explored as alternatives to the more traditional catechol-ether core.

Fused-heterocyclic scaffolds: More complex ring systems, such as pyrazolo-pyrimidines, have also been investigated.

The diversity of these scaffolds highlights the chemical tractability of the PDE4 target and the potential for discovering new inhibitors with unique pharmacological profiles. The choice of scaffold can influence not only the potency and selectivity of the inhibitor but also its pharmacokinetic and safety profiles.

Theoretical and Computational Investigations of Catramilast

Molecular Docking and Dynamics Simulations of Catramilast-Target Interactions

There are no publicly available studies that detail the molecular docking or molecular dynamics simulations of this compound with its putative target, phosphodiesterase 4 (PDE4). Such studies would be instrumental in elucidating the precise binding mode, interaction energies, and conformational changes that occur upon binding, which are critical for understanding its inhibitory mechanism at an atomic level. While the crystal structures of PDE4 in complex with other inhibitors are known and utilized for docking studies of new chemical entities, the specific application of these methods to this compound has not been reported in peer-reviewed literature. plos.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

No QSAR models specifically developed for this compound and its derivatives are available in the public domain. QSAR studies are computational techniques that correlate the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com The development of such models requires a dataset of structurally related compounds with corresponding biological activity data, which has not been published for a series of this compound derivatives. Therefore, the key molecular descriptors that would positively or negatively influence its inhibitory activity remain uncharacterized.

Cheminformatics Analysis of this compound within Chemical Space

A formal cheminformatics analysis positioning this compound within the broader chemical space of known drugs and bioactive molecules has not been published. This type of analysis involves calculating various molecular properties and descriptors to compare a compound to large chemical libraries. nih.govwikipedia.org Such an analysis would help in understanding its drug-likeness, novelty, and potential for cross-reactivity with other targets, but for this compound, these specific data points are not available.

Emerging Research Avenues and Future Perspectives for Catramilast

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the biological processes influenced by Catramilast, researchers are turning to the integration of multi-omics data. This approach combines datasets from various molecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to uncover the intricate relationships between biomolecules and their functions. cmbio.ionih.govnih.gov By analyzing these comprehensive datasets, scientists can move beyond a single-target perspective to understand the system-wide effects of this compound. nih.govmixomics.org

The application of multi-omics can help in identifying novel biomarkers, predicting patient responses, and elucidating the downstream effects of PDE4 inhibition by this compound. cmbio.ionih.gov For instance, integrating transcriptomic and proteomic data could reveal how this compound modulates inflammatory pathways at both the gene expression and protein levels. mdpi.com This integrated analysis is crucial for building a more complete picture of the compound's mechanism of action and for identifying potential new therapeutic targets. cmbio.io

Development of Novel Preclinical Models for Specific Research Questions

The development and use of sophisticated preclinical models are essential for advancing our understanding of this compound's therapeutic potential. usc.edunih.gov While traditional cell line and animal models have been valuable, there is a growing need for models that more accurately recapitulate human diseases. nih.gov This includes the use of patient-derived xenografts (PDX), which involve implanting patient tumor tissue into immunodeficient mice, and genetically engineered mouse models (GEMMs) that carry specific genetic mutations relevant to a particular disease. usc.edunih.govnih.gov

These advanced models can provide crucial insights into how this compound might perform in specific patient populations and can help identify biomarkers that predict treatment response. nih.gov For example, a PDX model of a specific cancer could be used to test the efficacy of this compound in a more clinically relevant setting. usc.edu Furthermore, these models are instrumental in studying the compound's effects on the tumor microenvironment and in testing combination therapies. nih.gov

Advancements in Targeted Delivery Systems for this compound

To enhance the therapeutic efficacy and minimize potential side effects of this compound, researchers are exploring advanced targeted drug delivery systems. openaccessjournals.comnih.gov These systems are designed to deliver the drug specifically to the site of action, thereby increasing its concentration in diseased tissues while reducing exposure to healthy tissues. openaccessjournals.comdovepress.com

Several types of nanocarriers are being investigated for this purpose, including:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. dovepress.commdpi.com

Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can be engineered for controlled drug release. nih.govmdpi.com

Dendrimers: These are highly branched, tree-like molecules with a well-defined structure that allows for the attachment of drug molecules. mdpi.comnih.gov

By modifying the surface of these nanocarriers with specific ligands, such as antibodies or peptides, they can be directed to bind to receptors that are overexpressed on target cells. nih.gov This active targeting strategy, combined with the passive accumulation of nanoparticles in tumor tissues through the enhanced permeability and retention (EPR) effect, holds significant promise for improving the therapeutic index of this compound. nih.gov

Potential for Repurposing this compound in New Therapeutic Areas

Drug repurposing, or finding new uses for existing drugs, is a strategy that can significantly reduce the time and cost of drug development. d-nb.infotechnologynetworks.comeuropeanpharmaceuticalreview.com this compound, as a PDE4 inhibitor, has a well-established role in modulating inflammation. google.comreumatologiaclinica.org This provides a strong rationale for exploring its potential in a variety of diseases with an inflammatory component.

While initially investigated for conditions like atopic dermatitis, the anti-inflammatory and immunomodulatory effects of PDE4 inhibitors suggest potential applications in a broader range of disorders. google.commdpi.com For instance, research into other PDE4 inhibitors has shown promise in cardiovascular diseases, certain neurological disorders, and even some types of cancer. google.commdpi.comgoogle.comnih.gov Systematic approaches, including computational methods and analysis of drug-disease signatures, can help identify promising new indications for this compound. d-nb.info The availability of safety and pharmacological data from previous studies can accelerate its development for new therapeutic uses. europeanpharmaceuticalreview.com

Collaborative Research Initiatives in this compound-Related Compound Development

The complexity of drug development necessitates collaborative efforts between academia, industry, and government agencies. cbcs.seuq.edu.autheedgemalaysia.com Such initiatives are crucial for advancing the research and development of this compound and related compounds. These collaborations can take many forms, from sharing resources and expertise to co-funding large-scale clinical trials. nih.govucsb.edufar.org.nz

By pooling resources, researchers can access specialized instrumentation, compound libraries, and diverse patient populations that might not be available to a single institution. cbcs.se These partnerships can accelerate the pace of discovery and translation of basic research findings into clinical applications. theedgemalaysia.com Furthermore, international collaborations can bring together diverse perspectives and expertise, fostering innovation and ensuring that research addresses global health challenges. uq.edu.aufar.org.nz The development of novel PDE4 inhibitors and the exploration of their full therapeutic potential will be significantly enhanced through such synergistic efforts.

Q & A

Q. What are the key physicochemical properties of Catramilast, and how do they influence its pharmacological activity?

this compound (C₁₇H₂₂N₂O₃; CAS 183659-72-5) is a PDE4 inhibitor with a molecular weight of 302.37 g/mol. Its structure includes a cyclopropylmethoxy group and imidazolone ring, critical for binding to enzyme active sites . Key properties like logP (lipophilicity) and solubility in polar solvents (e.g., DMSO) must be experimentally validated using HPLC or mass spectrometry to ensure batch consistency. These parameters directly affect bioavailability and in vitro assay performance .

Q. What standardized protocols exist for evaluating this compound’s anti-inflammatory efficacy in preclinical models?

The most cited method involves LPS-induced murine models of dermatitis, where this compound’s inhibition of TNF-α and IL-6 is measured via ELISA. Dosing regimens typically range from 10–50 mg/kg/day, administered orally. Control groups should include vehicle-only and positive controls (e.g., roflumilast) to contextualize potency . Ensure compliance with institutional animal ethics guidelines, including sample size calculations and randomization .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response data across different experimental systems?

Discrepancies often arise from variations in cell lines (e.g., primary vs. immortalized keratinocytes) or assay conditions (e.g., serum concentration). To address this:

- Perform meta-analyses of dose-response curves using tools like GraphPad Prism, applying nonlinear regression models.

- Validate findings with orthogonal assays (e.g., cAMP quantification vs. cytokine profiling) .

- Report confidence intervals and effect sizes to distinguish biological variability from methodological artifacts .

Q. What strategies optimize this compound’s synthesis protocol for high purity and yield in academic labs?

The original synthesis (CAS 183659-72-5) involves a chiral propyl intermediate. Key improvements include:

- Using asymmetric catalysis (e.g., Jacobsen’s catalyst) to enhance enantiomeric excess (>95%).

- Purification via flash chromatography (hexane:ethyl acetate gradient) coupled with NMR for structural confirmation .

- Addressing side reactions (e.g., imidazolone ring oxidation) by replacing THF with anhydrous DMF under inert atmospheres .

Q. How should researchers design robust pharmacokinetic studies for this compound in heterogeneous populations?

- Sampling: Collect plasma/serum at 0.5, 2, 4, 8, and 24 hours post-administration. Use LC-MS/MS for quantification (LLOQ: 1 ng/mL).

- Covariates: Stratify cohorts by age, CYP3A4 genotype, and comorbidities (e.g., hepatic impairment) to assess metabolic variability.

- Data Analysis: Apply non-compartmental models (WinNonlin) to calculate AUC, Cmax, and t₁/₂. Report inter-subject variability using coefficient of variation (CV%) .

Q. What are the best practices for reconciling in vitro and in vivo data discrepancies in this compound research?

- Mechanistic Bridging: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to in vivo efficacy.

- Tissue Penetration Studies: Measure drug concentrations in target tissues (e.g., skin biopsies) via microdialysis.

- Statistical Harmonization: Apply Bland-Altman plots to quantify bias between assay types .

Methodological Considerations

Q. How to ensure reproducibility in this compound studies?

- Documentation: Provide detailed synthesis protocols (e.g., molar ratios, reaction times) and raw spectral data (NMR, IR) in supplementary materials .

- Reagent Validation: Certify PDE4 enzyme batches (≥90% purity) via SDS-PAGE and activity assays.

- Data Transparency: Share datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata on experimental conditions .

Q. What statistical approaches are recommended for analyzing this compound’s long-term safety profile?

- Survival Analysis: Use Kaplan-Meier curves for adverse event incidence over time.

- Multivariate Regression: Adjust for confounding factors (e.g., concomitant medications) using Cox proportional hazards models .

- Power Analysis: Predefine α (0.05) and β (0.2) levels to ensure adequate sample sizes for rare events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.